molecular formula C17H16N4O5 B2913298 N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide CAS No. 1904406-92-3

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide

Cat. No.: B2913298
CAS No.: 1904406-92-3
M. Wt: 356.338
InChI Key: SBZQJOFOXRVSBR-UHFFFAOYSA-N
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Description

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide is a complex organic compound that features both oxazolidinone and pyridazinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyridazinone moieties.

    Reduction: Reduction reactions can occur at the oxazolidinone ring, potentially leading to ring-opening.

    Substitution: Both the oxazolidinone and pyridazinone rings can undergo substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to ring-opened products.

Mechanism of Action

The mechanism of action of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide involves its interaction with specific molecular targets:

Biological Activity

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide is a complex heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features an oxazolidinone ring and a pyridazine moiety, which are known for their diverse biological activities. The chemical structure can be represented as follows:

ComponentStructure
OxazolidinoneOxazolidinone
PyridazinePyridazine

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The oxazolidinone moiety can form hydrogen bonds with active sites on target proteins, potentially leading to inhibition or modulation of enzymatic activity.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including resistant strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with protein synthesis.

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer effects. It has been observed to induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation markers.

Neuroprotective Effects

Emerging evidence suggests potential neuroprotective effects. The compound may exert protective actions against oxidative stress-induced neuronal damage by modulating antioxidant enzyme activities and reducing inflammatory cytokine levels.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study published in 2023, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus, demonstrating its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity
A separate investigation focused on the compound's effects on human breast cancer cell lines (MCF7). The results showed a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment, suggesting a dose-dependent response .

In Vitro Studies

Table 1 summarizes key findings from various in vitro studies assessing the biological activity of the compound.

StudyBiological ActivityCell Line/OrganismMIC/IC50
AntimicrobialStaphylococcus aureus32 µg/mL
AnticancerMCF7 (breast cancer)IC50 = 50 µM

In Vivo Studies

Limited in vivo studies have been conducted; however, preliminary animal models suggest potential therapeutic benefits in treating infections and tumors. Further research is needed to elucidate pharmacokinetics and safety profiles.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-(6-oxopyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O5/c22-14(10-21-15(23)7-4-8-18-21)19-13(12-5-2-1-3-6-12)9-20-16(24)11-26-17(20)25/h1-8,13H,9-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBZQJOFOXRVSBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)CN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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